molecular formula C25H26BrN3O3S B297576 N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Katalognummer B297576
Molekulargewicht: 528.5 g/mol
InChI-Schlüssel: RMXNZCGCPCXQNM-JVWAILMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as BBIS, is a compound that has gained significant attention in scientific research due to its potential as a drug candidate. BBIS belongs to the family of sulfonamide-based drugs and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide involves the inhibition of tubulin polymerization, which is a process required for the formation of microtubules. Microtubules are essential for cell division, and the inhibition of their formation can lead to cell cycle arrest and apoptosis. N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer properties, N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has also been shown to have anti-inflammatory effects. N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide in lab experiments include its low toxicity in normal cells, its selectivity towards cancer cells, and its potential as an anti-inflammatory agent. However, the limitations of using N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide include its solubility issues and the need for further studies to determine its efficacy in vivo.

Zukünftige Richtungen

Future studies involving N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide could focus on its potential as a combination therapy with other anticancer agents. The development of novel formulations to improve its solubility and bioavailability could also be explored. In addition, the anti-inflammatory properties of N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide could be further investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In conclusion, N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is a promising compound with potential as an anticancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Future studies could focus on its combination therapy potential and the development of novel formulations to improve its efficacy.

Synthesemethoden

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromobenzylamine with 4-isopropylbenzaldehyde followed by the reaction with hydrazine hydrate and benzenesulfonyl chloride. The final product is obtained through purification and characterization techniques such as recrystallization and NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has also been shown to induce apoptosis (cell death) in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.

Eigenschaften

Produktname

N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Molekularformel

C25H26BrN3O3S

Molekulargewicht

528.5 g/mol

IUPAC-Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H26BrN3O3S/c1-19(2)22-12-8-20(9-13-22)16-27-28-25(30)18-29(17-21-10-14-23(26)15-11-21)33(31,32)24-6-4-3-5-7-24/h3-16,19H,17-18H2,1-2H3,(H,28,30)/b27-16+

InChI-Schlüssel

RMXNZCGCPCXQNM-JVWAILMASA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.